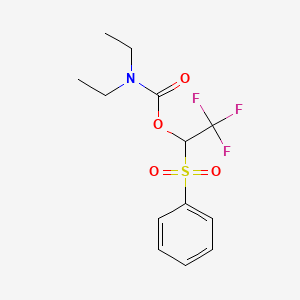![molecular formula C8H17O4P B14251297 Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate CAS No. 497963-24-3](/img/structure/B14251297.png)
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis. It is used in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. This reaction is facilitated by the presence of a base and often requires heating to proceed efficiently . Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the phosphonate group under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated phosphonate.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated phosphonate .
Wissenschaftliche Forschungsanwendungen
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate groups in their catalytic cycles. This inhibition can affect various biochemical pathways, making it useful in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonate
- Diethyl hydrogen phosphite
- Diethyl phosphite
Uniqueness
Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate is unique due to its hydroxyl group and double bond, which confer distinct reactivity compared to other phosphonates. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
497963-24-3 |
|---|---|
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
(2S)-4-diethoxyphosphorylbut-3-en-2-ol |
InChI |
InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h6-9H,4-5H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
XCYXLCYTXXNGBM-QMMMGPOBSA-N |
Isomerische SMILES |
CCOP(=O)(C=C[C@H](C)O)OCC |
Kanonische SMILES |
CCOP(=O)(C=CC(C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
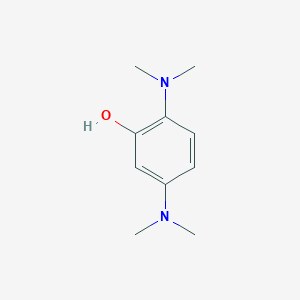
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
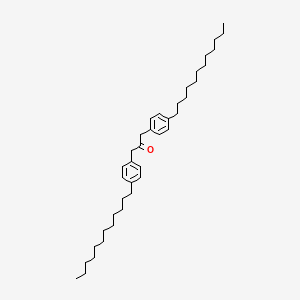
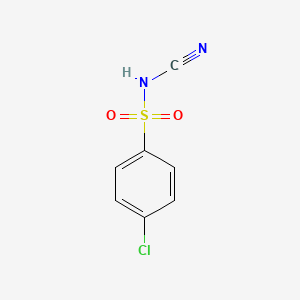
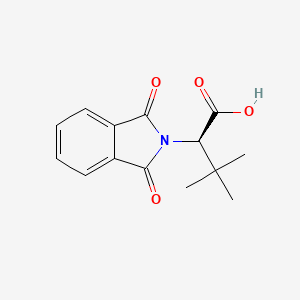
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
